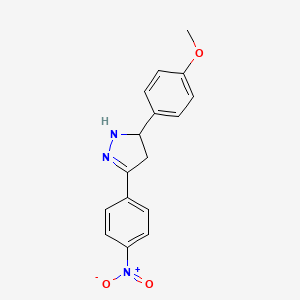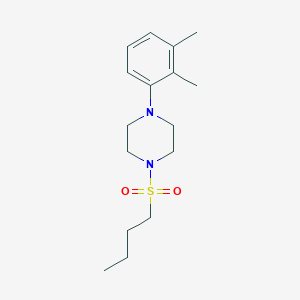![molecular formula C13H17F2N3O B5300971 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide](/img/structure/B5300971.png)
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide, commonly known as DAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAA is a piperidine-based compound that has been studied for its potential use in drug development, specifically in the treatment of cancer and neurological disorders.
作用機序
The mechanism of action of DAA involves its interaction with various cellular pathways. In cancer cells, DAA has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation. DAA also activates the JNK pathway, which induces apoptosis in cancer cells. In neurological cells, DAA has been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant defense. DAA also inhibits the NF-κB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
DAA has been shown to have various biochemical and physiological effects in animal models. In cancer cells, DAA has been shown to induce apoptosis, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological cells, DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. DAA has also been shown to have antioxidant and anti-inflammatory effects in various tissues.
実験室実験の利点と制限
DAA has several advantages for lab experiments, including its high purity, stability, and solubility in water. DAA is also relatively easy to synthesize and has a low toxicity profile. However, DAA has some limitations for lab experiments, including its limited solubility in organic solvents and its potential for off-target effects.
将来の方向性
There are several future directions for the study of DAA. In cancer research, DAA could be studied in combination with other chemotherapeutic agents to enhance its efficacy and reduce toxicity. In neurological research, DAA could be studied in animal models of neurodegenerative diseases to further investigate its neuroprotective effects. Additionally, the potential for DAA to be used as a diagnostic tool for cancer and neurological diseases could be explored. Overall, the study of DAA has the potential to lead to the development of novel therapies for cancer and neurological disorders.
合成法
The synthesis of DAA involves a multi-step process that begins with the reaction of 3,4-difluoroaniline with 1-bromo-3-chloropropane to form 3,4-difluoro-N-(3-chloropropyl)aniline. This intermediate is then reacted with piperidine to form the final product, 2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}acetamide. The synthesis process has been optimized to produce high yields of DAA with high purity.
科学的研究の応用
DAA has been studied for its potential applications in drug development, specifically in the treatment of cancer and neurological disorders. In cancer research, DAA has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In neurological research, DAA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DAA has been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function in animal models.
特性
IUPAC Name |
2-[3-(3,4-difluoroanilino)piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2N3O/c14-11-4-3-9(6-12(11)15)17-10-2-1-5-18(7-10)8-13(16)19/h3-4,6,10,17H,1-2,5,7-8H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGZXXWEYKYXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-[(3,4-Difluorophenyl)amino]-1-piperidinyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5300889.png)
![3-(allylthio)-6-[4-(methylthio)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300901.png)
![(3S*,5R*)-1-[3-(methylthio)propyl]-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300909.png)
![N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-[(4-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5300914.png)
![3-(2,4-dimethylphenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5300916.png)
![(4R)-4-(4-{[(ethoxycarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N,N-diethyl-L-prolinamide hydrochloride](/img/structure/B5300927.png)

![[1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidin-4-yl]methanol](/img/structure/B5300952.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-methylpiperidine-3-carboxamide](/img/structure/B5300954.png)
![4-[(2,3-dimethoxyphenyl)acetyl]-2-(trifluoromethyl)morpholine](/img/structure/B5300963.png)
![3-(butylthio)-6-(4-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5300976.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-furamide](/img/structure/B5300986.png)

![methyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5300998.png)